2-(2,3-Difluorophenyl)butanenitrile
Description
2-(2,3-Difluorophenyl)butanenitrile is an organic compound featuring a butanenitrile chain (four-carbon nitrile) substituted at the 2-position with a 2,3-difluorophenyl group. This structure combines the electron-withdrawing effects of fluorine atoms on the aromatic ring with the reactivity of the nitrile functional group. The nitrile group may serve as a precursor for further chemical modifications, such as hydrolysis to carboxylic acids or participation in cyclization reactions .
Properties
Molecular Formula |
C10H9F2N |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)butanenitrile |
InChI |
InChI=1S/C10H9F2N/c1-2-7(6-13)8-4-3-5-9(11)10(8)12/h3-5,7H,2H2,1H3 |
InChI Key |
UWHWXORNRWGWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs include:
- Chain Length and Functional Groups :
The nitrile in this compound provides distinct reactivity compared to ethyl or methyl chains in analogs like Goxalapladib. For instance, nitriles are more polar and reactive, enabling nucleophilic additions or reductions to amines . - Electronic Effects :
The 2,3-difluorophenyl group enhances metabolic stability and modulates electronic properties. In Goxalapladib, this group contributes to binding interactions in therapeutic applications, whereas the nitrile in the target compound may influence solubility or serve as a synthetic handle .
Physicochemical and Analytical Properties
- Retention Behavior: While this compound’s HPLC data are unavailable, analogs like Example 419 (EP 4 374 877 A2) exhibit retention times of 1.01 minutes under specific conditions (SQD-FA05). Longer chains (e.g., butanenitrile vs.
- Mass Spectrometry : Example 419 shows an LCMS m/z of 921 [M+H]+, reflecting its complex structure. The simpler nitrile derivative would likely have a lower molecular ion peak, consistent with its smaller size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
